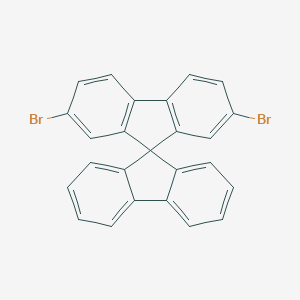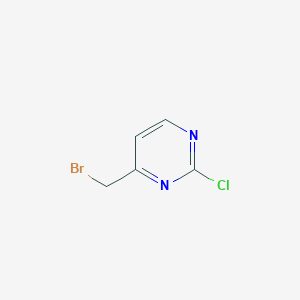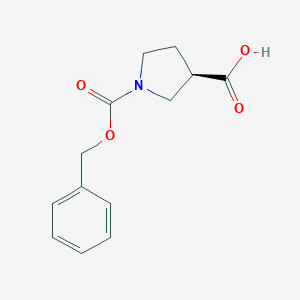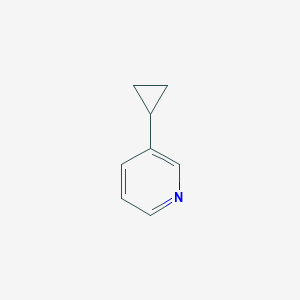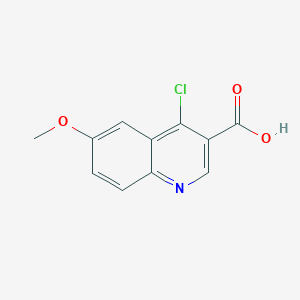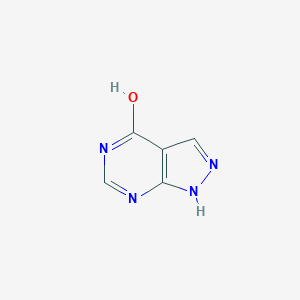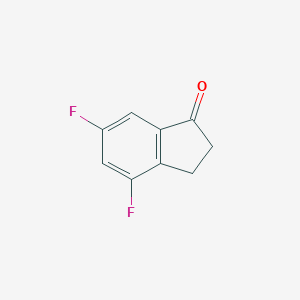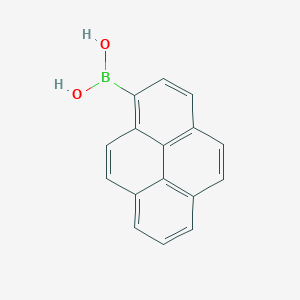
1-Pyrenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-pyrenylboronic acid often involves intermolecular dehydration reactions between pyrenylboronic acid and aromatic diamine. These reactions result in the formation of NBN-doped polycyclic aromatic hydrocarbons (PAHs) with pyrene molecules, showcasing the compound's versatility in creating luminescent materials with potential applications in light-harvesting films (Xiao et al., 2022).
Molecular Structure Analysis
1-Pyrenylboronic acid's molecular structure facilitates its binding to DNA strands, enabling efficient photocleavage under visible light irradiation. This interaction is particularly notable in studies demonstrating the compound's ability to cleave supercoiled double-strand circular DNA plasmids through a radical mechanism, mimicking the action of certain antitumor antibiotics (Suenaga et al., 1997; Suenaga et al., 1998).
Chemical Reactions and Properties
Chemically, 1-pyrenylboronic acid has been utilized in creating novel fluorescence probes through the selective modification of halloysite nanotubes, demonstrating a highly specific "turn-off" response to hyperoxide, highlighting the compound's chemoselectivity and potential in oxidative stress research (Zhang et al., 2015).
Physical Properties Analysis
The physical properties of 1-pyrenylboronic acid derivatives have been explored in the context of their fluorescent characteristics. For instance, its ability to form stable and strongly fluorescent derivatives upon reaction with carboxylic acids has been used in liquid chromatography for the determination of various acids, showcasing the compound's versatility and application in analytical chemistry (Nimura et al., 1988).
Applications De Recherche Scientifique
1. Analysis of Polyfunctional Compounds by MALDI Mass Spectrometry
- Summary of the Application : 1-Pyrenylboronic acid (1-PBA) is used as a reactive matrix for the analysis of polyfunctional compounds by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . It exhibits conventional matrix properties and acts as a derivatizing reagent capable of interacting with vicinal functional groups under mild conditions .
- Methods of Application : The solid matrix absorbs laser energy, heats up, and transfers thermal energy to analyte molecules. As a result, the molecules of both components are transferred to the gas phase of the MALDI cloud, where ions are formed due to the transfer of a proton (cation) or an electron in intermolecular, ion-molecular, and photoionization processes .
- Results or Outcomes : The effectiveness of its use was earlier proved for compounds containing 1,2-diol fragments. This work presents additional cases of using this reactive matrix in the analysis of practically significant compounds of this type, demonstrating that 1-PBA can also react with distant OH groups .
2. Fluorescence Probe for Hyperoxide
- Summary of the Application : 1-Pyrenylboronic acid is used to selectively graft onto the inner surface of halloysite nanotubes (HNTs), creating a novel fluorescence probe with a highly selective and sensitive response to hyperoxide .
- Methods of Application : The boronic acid group only binds to alumina at the tube lumen and does not bind the tube’s outer siloxane surface. The established Al-O-B linkage gives the H2O2-sensitivity to pyrene grafted tubes .
- Results or Outcomes : HNTs-PY exhibits a highly specific “turn-off” response for hyperoxide over other reactive oxygen species (ROS) and oxidative ions owing to their chemoselective boronate-to-phenol switch .
Safety And Hazards
1-Pyrenylboronic acid should be stored in a dark place, sealed in dry, at room temperature . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .
Orientations Futures
Propriétés
IUPAC Name |
pyren-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEKPLLMFXIZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408164 | |
| Record name | 1-Pyrenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenylboronic acid | |
CAS RN |
164461-18-1 | |
| Record name | 1-Pyrenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyren-1-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
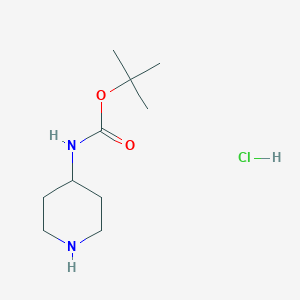
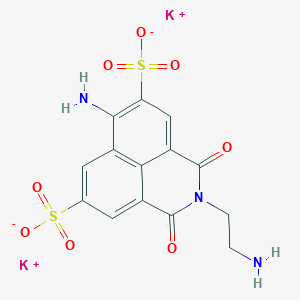
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
